

Application Notes and Protocols: Synthesis of 5-Methyl-5-nonanol from 5-nonanone

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Compound of Interest

Compound Name: 5-Methyl-5-nonanol

Cat. No.: B1582256

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Abstract

This document provides a detailed protocol for the synthesis of the tertiary alcohol **5-Methyl-5-nonanol** via the Grignard reaction of 5-nonanone with methylmagnesium bromide. The procedure outlines the necessary reagents, equipment, reaction conditions, and purification methods. A comprehensive data summary and a visual representation of the experimental workflow are included to facilitate ease of use and reproducibility for researchers in organic synthesis and drug development.

Introduction

Tertiary alcohols are important structural motifs in many pharmaceutical compounds and are valuable intermediates in organic synthesis. The Grignard reaction is a robust and widely used method for the formation of carbon-carbon bonds, providing a straightforward route to tertiary alcohols from ketones and organomagnesium halides.^{[1][2]} In this application note, we describe the synthesis of **5-Methyl-5-nonanol**, a tertiary alcohol, by the nucleophilic addition of a methyl group from methylmagnesium bromide to the carbonyl carbon of 5-nonanone.^{[3][4]}

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **5-Methyl-5-nonanol**.

Parameter	Value	Reference
Reactants		
5-Nonanone	1.0 eq	Stoichiometric baseline
Methylmagnesium Bromide	1.1 - 1.5 eq	General Grignard protocols suggest a slight excess of the Grignard reagent to ensure full conversion.
Anhydrous Diethyl Ether	Sufficient to dissolve reactants	Common solvent for Grignard reactions.
Product		
5-Methyl-5-nonanol		
Molecular Formula	C ₁₀ H ₂₂ O	[N/A]
Molecular Weight	158.28 g/mol	[N/A]
Boiling Point	Approx. 190-195 °C at atmospheric pressure	Estimated based on structurally similar tertiary alcohols.
Reaction Conditions		
Reaction Temperature	0 °C to room temperature	Typical for Grignard additions to ketones.
Reaction Time	1-3 hours	General estimate for complete reaction.
Work-up Reagents		
Saturated NH ₄ Cl (aq) or dilute HCl	Sufficient to quench the reaction	Used to protonate the alkoxide and dissolve magnesium salts.
Diethyl Ether	For extraction	
Saturated NaHCO ₃ (aq)	For washing (if acid is used)	To neutralize any remaining acid.

Brine	For washing	To remove water from the organic layer.
Anhydrous Na ₂ SO ₄ or MgSO ₄	For drying	To remove residual water from the organic phase.
Yield		
Expected Yield	80-95%	Based on typical yields for Grignard reactions with aliphatic ketones.

Experimental Protocol

Materials:

- 5-nonanone
- Methylmagnesium bromide (solution in diethyl ether, e.g., 3.0 M)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (e.g., 1 M HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if using HCl)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask
- Dropping funnel
- Reflux condenser with a drying tube (e.g., filled with calcium chloride)
- Magnetic stirrer and stir bar

- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

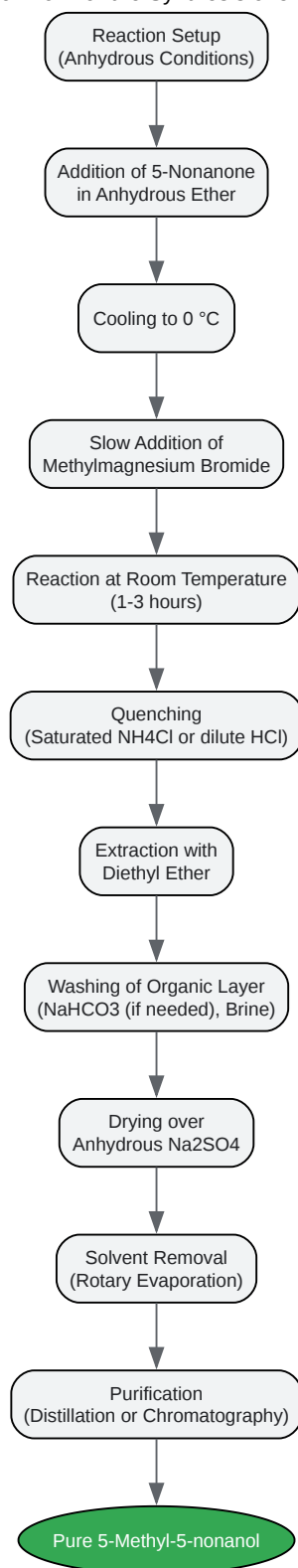
- Reaction Setup:
 - All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
 - To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a solution of 5-nonanone in anhydrous diethyl ether under an inert atmosphere.
 - Cool the flask in an ice bath to 0 °C.
- Grignard Reagent Addition:
 - Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of 5-nonanone. The addition should be dropwise to control the exothermic reaction and maintain the temperature below 10 °C.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
 - Stir the reaction mixture for 1-3 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up (Quenching):
 - Cool the reaction mixture again in an ice bath.
 - Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and the unreacted Grignard reagent. This will form a white precipitate

of magnesium salts. Alternatively, dilute hydrochloric acid can be used until the aqueous layer is acidic.

- Stir the mixture until the precipitate dissolves (if using acid) or until two clear layers are formed.
- Extraction and Washing:
 - Transfer the mixture to a separatory funnel.
 - Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.
 - Combine all the organic extracts.
 - If acidic work-up was used, wash the combined organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. If neutral work-up (NH_4Cl) was used, wash with brine.
- Drying and Solvent Removal:
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter off the drying agent.
 - Remove the diethyl ether using a rotary evaporator to obtain the crude **5-Methyl-5-nonanol**.
- Purification:
 - The crude product can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at the expected temperature for **5-Methyl-5-nonanol**. Alternatively, column chromatography on silica gel can be used for purification.

Mandatory Visualization

Experimental Workflow for the Synthesis of 5-Methyl-5-nonanol

[Click to download full resolution via product page](#)Caption: Experimental Workflow for the Synthesis of **5-Methyl-5-nonanol**.

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